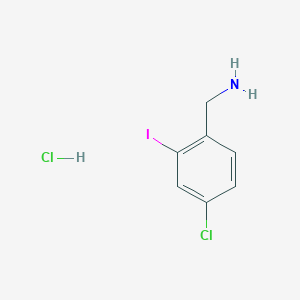

(4-Chloro-2-iodophenyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(4-chloro-2-iodophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTQRSRIZLMCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1790156-20-5 | |

| Record name | 1-(4-chloro-2-iodophenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(4-Chloro-2-iodophenyl)methanamine hydrochloride is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of both chlorine and iodine substituents on the phenyl ring, which significantly influence its reactivity and biological interactions.

The molecular formula of (4-Chloro-2-iodophenyl)methanamine hydrochloride is CHClI·HCl, with a molecular weight of approximately 303.96 g/mol. The structural features that define this compound include:

| Property | Details |

|---|---|

| Molecular Formula | CHClI·HCl |

| Molecular Weight | 303.96 g/mol |

| Halogen Substituents | Chlorine (Cl) and Iodine (I) |

| Chemical Class | Aromatic amine |

Biological Activity

Research indicates that (4-Chloro-2-iodophenyl)methanamine hydrochloride exhibits several notable biological activities, including:

- Antiviral Activity : The compound has shown potential as an antiviral agent, particularly against flaviviruses, which are significant human pathogens. Its structure allows it to interact with viral proteins, inhibiting their function and replication .

- Anti-inflammatory Properties : Studies have indicated that this compound can modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by excessive inflammation.

- Analgesic Effects : Research has highlighted its role as an antagonist to specific receptors involved in pain signaling pathways, suggesting its utility in pain management .

The biological effects of (4-Chloro-2-iodophenyl)methanamine hydrochloride are primarily attributed to its ability to interact with various molecular targets:

- Receptor Modulation : The compound can bind to G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate physiological responses.

- Enzyme Inhibition : It has been observed to inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine, which can enhance cognitive functions and affect muscle contractions .

Case Studies

Several studies have explored the biological activity of (4-Chloro-2-iodophenyl)methanamine hydrochloride:

- Study on Antiviral Efficacy :

-

Investigation of Anti-inflammatory Effects :

- In animal models, the compound demonstrated significant anti-inflammatory effects, with a reduction in cytokine levels associated with inflammation after treatment.

- Analgesic Activity Assessment :

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 303.96 g/mol. Its structure features a chlorinated and iodinated phenyl group attached to a methanamine moiety, which significantly influences its chemical reactivity and biological interactions.

Pharmaceutical Research

(4-Chloro-2-iodophenyl)methanamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, facilitating the development of new drugs with potential therapeutic effects. For instance, it can be utilized to create analogs of known pharmaceuticals or to develop entirely new classes of medications targeting specific biological pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is employed as a building block for designing new drugs. Its structural features enable it to interact with biological targets, making it a valuable candidate for developing treatments for diseases such as cancer, neurological disorders, and infectious diseases. The presence of both chlorine and iodine enhances its biological activity by influencing the compound's binding affinity to various receptors.

Biotechnology

The compound is also used in biotechnological applications, including the development of novel tools and techniques for research. It can be involved in the design of biosensors or other diagnostic devices that require specific molecular interactions.

Chemical Biology

In chemical biology, (4-Chloro-2-iodophenyl)methanamine hydrochloride is utilized to study small molecule interactions with biological targets. This includes research into how such compounds can modulate enzyme activities or receptor functions, providing insights into cellular mechanisms and potential therapeutic strategies.

Case Studies and Research Findings

Several studies have highlighted the efficacy of (4-Chloro-2-iodophenyl)methanamine hydrochloride in various applications:

- Medicinal Chemistry Studies : Research has demonstrated that derivatives of this compound exhibit significant activity against certain cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

- Biological Interaction Studies : Investigations into its binding properties have shown that it can selectively bind to serotonin transporters, suggesting applications in treating mood disorders.

Comparison with Similar Compounds

Positional Isomers: (3-Chloro-4-iodophenyl)methanamine Hydrochloride

- Structural Differences : The chlorine and iodine substituents are swapped (3-Cl, 4-I vs. 4-Cl, 2-I).

- Physicochemical Properties: Both share the same molecular formula (C₇H₇Cl₂IN) and weight (303.96 g/mol).

- Applications : Both are research chemicals, but the 3-Cl,4-I isomer may exhibit distinct reactivity in electrophilic substitution due to steric and electronic effects .

Halogenated Amphetamine Derivatives: 4-Iodoamphetamine Hydrochloride

- Structural Differences : Contains an α-methyl group and ethylamine chain (C₉H₁₃IN·HCl), unlike the simpler methanamine backbone of the target compound.

- Pharmacological Implications: The α-methyl group in amphetamines enhances central nervous system (CNS) activity by resisting monoamine oxidase degradation. The absence of this group in the target compound likely reduces CNS stimulant effects but may favor binding to alternative targets .

Heterocyclic Analogs: [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Structural Differences : Incorporates a thiazole ring fused to a 4-chlorophenyl group (C₁₀H₉ClN₂S·HCl).

- Functional Impact : The thiazole ring introduces additional nitrogen and sulfur atoms, enhancing hydrogen-bonding capacity and aromaticity. This may improve interactions with biological targets like enzymes or receptors compared to the purely phenyl-based target compound .

Methoxy-Substituted Analogs: (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride

- Structural Differences : Features a diphenylmethane scaffold with a methoxy group (electron-donating) instead of halogens (electron-withdrawing).

- Physicochemical Contrasts :

Data Table: Key Properties of Comparable Compounds

Preparation Methods

Halogenation and Aromatic Substitution

The aromatic ring bearing chlorine and iodine substituents is typically prepared by selective halogenation or halogen exchange reactions. A common approach is:

- Starting from a chlorinated phenol or aniline derivative.

- Introducing iodine at the ortho position relative to chlorine via electrophilic aromatic substitution or halogen exchange.

For example, the synthesis of related compounds such as (4-Chloro-2-iodophenyl)methanol involves selective iodination of a chlorinated benzene ring, ensuring positional specificity (para-chloro and ortho-iodo) to achieve the desired substitution pattern.

Introduction of the Methanamine Group

The methanamine group (-CH2NH2) can be introduced by:

- Reduction of a corresponding nitro group to an amine.

- Conversion of a benzyl alcohol or benzyl halide intermediate to the amine via nucleophilic substitution or reductive amination.

A typical route involves:

- Preparing (4-Chloro-2-iodobenzyl) alcohol or halide.

- Transforming the alcohol/halide to the corresponding amine by reaction with ammonia or by catalytic hydrogenation of a nitro precursor.

Conversion to Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, which improves the compound’s stability and crystallinity for isolation and storage.

Detailed Preparation Method from Patent Literature

While direct preparation methods specifically for (4-Chloro-2-iodophenyl)methanamine hydrochloride are scarce in open literature, closely related synthetic methods for chloro-substituted aminophenols and halogenated anilines provide valuable insights.

A representative preparation of chloro-ortho-aminophenol (a structurally related compound) involves:

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1. Nitration | Para-chlorophenol dissolved in organic solvent, nitrated with nitric acid at 0–60°C | 3 h addition, 1–10 h reaction at 20–30°C | Yellow crystalline chloronitrophenol obtained |

| 2. Reduction | Catalytic reduction using hydrazine hydrate and catalyst at 65–80°C | 2 h addition, 1–12 h reaction | Grey crystalline chloro-ortho-aminophenol, >97% purity, ~86% yield |

| 3. Purification | Filtration, washing with methanol and water, vacuum drying | 30–50°C drying | High purity product suitable for further synthesis |

This method emphasizes controlled temperature, use of catalysts, and stepwise purification to achieve high purity and yield.

Analytical Data and Research Findings

- The purity of intermediates and final products is typically confirmed by chromatographic techniques and melting point analysis.

- Yields reported in related processes range from 85% to 87%, indicating efficient conversion.

- Reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran, ethyl acetate), and catalyst loading critically influence the outcome.

- The use of hydrazine hydrate as a reducing agent is common for converting nitro groups to amines in aromatic systems.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Starting Material | Para-chlorophenol or chlorinated aniline | Precursor for halogenation and substitution |

| Halogenation Temperature | 0–60°C | Controlled to avoid over-substitution |

| Solvents | THF, ethyl acetate, dichloromethane | Choice affects solubility and reaction rate |

| Reduction Agent | Hydrazine hydrate (80% mass fraction) | Catalytic reduction of nitro to amine |

| Catalyst | Tin tetrachloride, activated carbon | Facilitates reduction |

| Reaction Time | 2–12 hours | Depends on step and scale |

| Purity of Product | >97% | Verified by analytical methods |

| Yield | 85–87% | High yield suitable for industrial scale |

Notes on Synthesis Challenges and Optimization

- Selectivity in halogenation is critical to avoid unwanted poly-substitution.

- Maintaining mild reaction conditions prevents degradation or side reactions.

- Purification steps such as recrystallization and washing are essential for removing catalyst residues and impurities.

- Scale-up requires careful control of temperature and addition rates to maintain product quality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.